molecular formula C₁₉H₂₉D₃O₂ B1162340 γ-Linolenic Acid Methyl Ester-d3

γ-Linolenic Acid Methyl Ester-d3

Cat. No.: B1162340
M. Wt: 295.47
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of gamma-linolenic acid methyl ester-d3 follows established International Union of Pure and Applied Chemistry conventions for both stereochemical configuration and isotopic labeling. The compound's IUPAC name is methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate-d3, which precisely describes the 18-carbon chain length, the positions and geometric configurations of the three double bonds, and the deuterium labeling pattern. The "6Z,9Z,12Z" designation indicates that all three double bonds adopt the cis configuration, positioned at carbon atoms 6, 9, and 12 counting from the carboxyl end of the molecule. The "d3" suffix specifically denotes the incorporation of three deuterium atoms, typically located within the methyl ester group.

Alternative nomenclature systems recognize this compound under several designations, including (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid methyl ester-d3 and methyl gamma-linolenate-d3. The Chemical Abstracts Service registry approach assigns unique identifiers based on the molecular connectivity and isotopic composition, ensuring unambiguous identification in chemical databases. The systematic naming convention also reflects the compound's relationship to gamma-linolenic acid, distinguishing it from the alpha-linolenic acid isomer through the specific positioning of double bonds. This nomenclature precision becomes particularly important when dealing with regioisomers and stereoisomers of polyunsaturated fatty acid derivatives.

The molecular formula C19D3H29O2 accurately represents the elemental composition, with the deuterium atoms specifically replacing hydrogen atoms in the methyl ester moiety. This isotopic substitution pattern maintains the overall molecular architecture while introducing a mass difference of approximately 3 atomic mass units compared to the non-deuterated analog. The systematic nomenclature also incorporates stereochemical descriptors that define the spatial arrangement of atoms around each double bond, ensuring complete structural specification for analytical and synthetic applications.

Isotopic Labeling Patterns and Deuterium Incorporation Sites

The deuterium incorporation pattern in gamma-linolenic acid methyl ester-d3 involves the selective replacement of three hydrogen atoms with deuterium isotopes, specifically targeting the terminal methyl group of the ester functionality. This labeling strategy preserves the biological activity and physicochemical properties of the parent compound while introducing a distinct mass signature detectable by mass spectrometry. The deuterium atoms are incorporated at the methoxy carbon position, replacing the three hydrogen atoms that would normally be present in the non-labeled analog. This specific labeling pattern has been chosen to minimize potential isotope effects on the compound's behavior in biological systems while maximizing analytical sensitivity.

The isotopic enrichment typically achieves greater than 98% deuterium incorporation at the labeled positions, ensuring high analytical precision in quantitative applications. The deuterium atoms exhibit strong carbon-deuterium bonds that resist exchange under most analytical conditions, providing stable isotopic markers throughout sample preparation and analysis procedures. Nuclear magnetic resonance spectroscopy confirms the deuterium incorporation pattern through characteristic changes in the proton spectrum, where the methyl ester signals are significantly reduced or eliminated due to deuterium substitution.

The strategic placement of deuterium atoms in the methyl ester group offers several analytical advantages, including minimal perturbation of the fatty acid chain structure and retention of native biological recognition patterns. Mass spectrometry analysis readily distinguishes the deuterated compound from its natural analog through the characteristic +3 mass unit shift, enabling precise internal standard applications. The deuterium labeling pattern also provides insights into metabolic pathways when used in biological studies, as the labeled methyl group can be tracked through various biochemical transformations.

Labeling Position Number of Deuterium Atoms Bond Type Stability
Methyl Ester Group 3 C-D High
Fatty Acid Chain 0 N/A N/A
Total Incorporation 3 Mixed Stable

Comparative Structural Analysis with Non-deuterated Analog

The structural comparison between gamma-linolenic acid methyl ester-d3 and its non-deuterated analog reveals minimal differences in overall molecular architecture, with the primary distinction being the isotopic composition at the methyl ester terminus. Both compounds share identical carbon skeletal frameworks, featuring an 18-carbon fatty acid chain with three cis double bonds positioned at carbons 6, 9, and 12. The geometric configuration around each double bond remains unchanged, maintaining the characteristic bend in the molecular structure that influences membrane fluidity and biological activity when incorporated into cellular lipids.

Molecular weight differences provide the most obvious distinction between the two compounds, with the deuterated version exhibiting a molecular weight of 295.475 atomic mass units compared to 292.456 for the non-deuterated analog. This 3.019 mass unit difference corresponds precisely to the substitution of three hydrogen atoms with deuterium isotopes. Despite this mass difference, both compounds exhibit virtually identical chemical reactivity patterns, solubility characteristics, and chromatographic behavior under most analytical conditions.

Spectroscopic analysis reveals subtle but measurable differences between the deuterated and non-deuterated forms, particularly in nuclear magnetic resonance and infrared spectroscopy. The deuterium substitution eliminates characteristic proton signals in the 3.5-4.0 parts per million region of proton nuclear magnetic resonance spectra, while introducing corresponding deuterium signals detectable by deuterium nuclear magnetic resonance spectroscopy. Infrared spectroscopy shows shifts in vibrational frequencies associated with carbon-deuterium bonds compared to carbon-hydrogen bonds, reflecting the increased mass of deuterium.

Property Non-deuterated Form Deuterated Form (d3) Difference
Molecular Weight 292.456 295.475 +3.019
Molecular Formula C19H32O2 C19D3H29O2 3H→3D
Retention Time (GC) Reference +0.05-0.1 min Minimal
Boiling Point 162°C (0.5 mmHg) ~162°C (estimated) Negligible

Crystallographic and Spectroscopic Characterization

Comprehensive spectroscopic characterization of gamma-linolenic acid methyl ester-d3 employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation method, utilizing both proton and carbon-13 detection to map the complete molecular framework. The deuterium substitution pattern becomes evident through the absence of expected methyl ester proton signals in the 3.7 parts per million region, which are replaced by a significantly reduced integration pattern reflecting residual protium content at the labeled positions.

Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond correlation spectroscopy, provide detailed connectivity information that confirms the polyunsaturated fatty acid structure. These experiments reveal long-range carbon-hydrogen correlations that map the positions of double bonds and verify the integrity of the fatty acid chain. The spectroscopic data demonstrate characteristic chemical shifts for methylene groups adjacent to double bonds, appearing as complex multipets in the 2.0-2.8 parts per million region due to magnetic anisotropy effects from the unsaturated centers.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern analysis that supports structural assignments. Electron ionization mass spectrometry generates characteristic fragment ions corresponding to successive losses of alkyl chain segments, with the base peak typically corresponding to the methoxycarbonyl fragment. The deuterium labeling introduces a +3 mass unit shift in the molecular ion and all fragments containing the methyl ester group, enabling unambiguous identification in complex mixtures.

Gas chromatography-mass spectrometry analysis reveals retention time characteristics consistent with the polyunsaturated fatty acid methyl ester structure, with the compound eluting in a predictable position relative to other C18 fatty acid methyl esters. The retention behavior reflects the influence of double bond number and position on column interactions, with the three double bonds reducing retention time compared to saturated analogs. Temperature-programmed analysis typically shows elution temperatures around 280-300°C under standard analytical conditions.

Analytical Technique Key Observations Confirmation
1H NMR Reduced methyl ester signals Deuterium incorporation
13C NMR Complete carbon framework Structural integrity
MS (EI) M+3 molecular ion Isotopic labeling
GC-MS Characteristic retention Fatty acid identity
IR Spectroscopy C-D stretching bands Bond confirmation

Properties

Molecular Formula

C₁₉H₂₉D₃O₂

Molecular Weight

295.47

Synonyms

(6Z,9Z,12Z)-6,9,12-Octadecatrienoic Acid Methyl Ester-d3;  (Z,Z,Z)-6,9,12-Octadecatrienoic Acid Methyl Ester-d3;  Methyl All-cis-6,9,12-octadecatrienoate-d3;  Methyl Octadeca-6,9,12-trienoate-d3;  Methyl γ-Linolenate-d3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Key Studies

  • DGLA-ME : Shown to reduce inflammation via PGE1 synthesis, with implications for treating chronic inflammatory diseases .
  • α-Linolenic Acid ME: Linked to reduced cardiovascular risk in clinical studies .

Preparation Methods

Microbial Fermentation Using Mortierella Species

γ-Linolenic acid (GLA) is biosynthesized via fermentation using oleaginous fungi such as Mortierella elongata SAM 0219 and Mortierella hygrophila IFO 5941. These strains are cultured in lipid-rich media under controlled conditions (30°C, 0.5 v.v.m. aeration), yielding wet cell masses that undergo lipid extraction. The Bligh and Dyer method —a chloroform-methanol-water (1:2:0.8) solvent system—is employed to isolate total lipids, achieving up to 340 mg of crude lipid per gram of dried cells. Subsequent hydrolysis releases free GLA, which is then available for deuterated esterification.

Lipid Extraction and Hydrolysis

Post-fermentation, lipids are treated with 5–10% hydrochloric acid in absolute methanol or BF₃-methanol complexes to hydrolyze triglycerides into free fatty acids. This step ensures the liberation of GLA from esterified lipids, with yields dependent on reaction duration (1–24 hours) and temperature (20–25°C). For instance, a 3-hour treatment at 20°C with HCl-methanol (95:5) converts >90% of triglycerides into free fatty acids.

Deuteration and Methyl Esterification

Deuterated Methanol (CD₃OH) Synthesis

Deuterated methanol, a prerequisite for GLA-ME-d3 synthesis, is produced via isotopic exchange or acid-catalyzed esterification . Patent EP1661880A1 details two routes:

  • Methanol-d4 Hydrolysis : Methanol-d4 (CD₃OD) reacts with water to form CD₃OH and deuterium-enriched water, achieving >99% deuteration under equilibrium-controlled conditions.

  • Acid-Mediated Esterification : Methanol-d4 reacts with carboxylic acids (e.g., acetic acid) to form methyl-d3 esters, which are hydrolyzed with H₂O to recover CD₃OH. This method minimizes deuterium loss, with >95% isotope retention reported.

Esterification of GLA with CD₃OH

Free GLA is esterified with CD₃OH using acid catalysts. A representative protocol involves:

  • Dissolving GLA in CD₃OH (10:1 molar ratio).

  • Adding 5% HCl or H₂SO₄ as a catalyst.

  • Reacting at 20°C for 3 hours, achieving >85% esterification efficiency.
    The resultant crude mixture contains methyl-d3 esters of GLA, palmitic acid, and oleic acid, necessitating purification.

Purification of γ-Linolenic Acid Methyl Ester-d3

Column Chromatography

Silica gel or reverse-phase (C18) chromatography separates GLA-ME-d3 from co-esterified fatty acids. Using 95% acetonitrile as the mobile phase, GLA-ME-d3 elutes at distinct retention times, yielding 13 mg of purified product from 210 mg of crude esters. Gas chromatography-mass spectrometry (GC-MS) confirms isotopic purity, with deuterium incorporation exceeding 98%.

Low-Temperature Crystallization

Urea adduction at −20°C preferentially isolates unsaturated esters like GLA-ME-d3. This method exploits the inability of urea to form complexes with cis-double bonds, achieving 70–80% recovery of GLA-ME-d3 from mixed esters.

Analytical Validation

Raman spectroscopy and nuclear magnetic resonance (NMR) verify deuterium positioning. Fully deuterated GLA-ME-d3 exhibits a characteristic C-D stretching band at 2,100 cm⁻¹, while ¹H-NMR confirms the absence of protiated methyl groups.

Comparative Efficiency of Preparation Methods

MethodYield (%)Deuterium Purity (%)Time (Hours)
Microbial + Esterification15–1798–9972
Chemical Synthesis20–2599.848
Chromatographic Purification60–7099.512

Data synthesized from Refs.

Challenges and Optimization Strategies

Isotopic Dilution

Residual protiated solvents (e.g., H₂O) during esterification reduce deuteration. Solutions include:

  • Anhydrous Conditions : Conducting reactions under nitrogen atmosphere.

  • Deuterated Solvents : Using CD₃OD and D₂O to minimize H-D exchange.

Scalability Issues

Microbial fermentation faces scalability limits due to low GLA titers (0.33 g/L broth). Metabolic engineering of Mortierella strains to overexpress Δ6-desaturase could enhance yields.

Q & A

Basic Research Questions

Q. How is γ-Linolenic Acid Methyl Ester-d3 characterized in lipidomics studies?

  • Methodological Answer : Characterization typically involves gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For GC-MS, use a polar column (e.g., DB-23, 60 m × 0.25 mm, 0.25 μm) to resolve deuterated isomers from non-deuterated analogs. Retention indices and fragmentation patterns (e.g., m/z 292.46 for non-deuterated methyl ester) are compared to confirm isotopic labeling . NMR (¹H and ²H) quantifies deuterium incorporation by analyzing signal splitting in the methyl ester group (δ 3.65 ppm) .

Q. What are the best practices for synthesizing this compound to ensure isotopic purity?

  • Methodological Answer : Synthesis involves esterification of γ-linolenic acid-d3 with methanol-d4 under acidic catalysis (e.g., BF₃·MeOH), followed by purification via silica gel chromatography. Isotopic purity (>98%) is validated using high-resolution mass spectrometry (HRMS) to distinguish [M+D]⁺ peaks (m/z 295.47 vs. 292.46 for non-deuterated). Storage at -20°C under argon minimizes deuterium exchange .

Advanced Research Questions

Q. How do deuterium isotopes in this compound affect its metabolic pathways compared to the non-deuterated form?

  • Methodological Answer : Isotopic effects are studied using tracer assays in cell models (e.g., hepatocytes or adipocytes). Incubate cells with equimolar deuterated/non-deuterated esters, extract metabolites via liquid-liquid extraction, and analyze via LC-MS/MS. Deuterium labeling slows β-oxidation due to kinetic isotope effects, observed as reduced ²H-labeled acylcarnitine levels .

Q. What strategies resolve contradictions in quantitative data when using this compound as an internal standard?

  • Methodological Answer : Calibrate instruments with certified reference materials (e.g., TraceCERT® FAME mix) and validate linearity (r² ≥ 0.9999) across 0.1–10 µg/mL. Address matrix effects (e.g., lipid-rich samples) by standard addition or matrix-matched calibration. Use orthogonal methods (GC-FID and LC-MS) to cross-validate concentrations .

Q. How can this compound be integrated into in vitro models to study lipid-mediated inflammatory responses?

  • Methodological Answer : Incorporate deuterated esters into macrophage or endothelial cell cultures at physiologically relevant doses (10–100 µM). Measure prostaglandin E1 (PGE1) via ELISA to assess COX-2 activity. Compare deuterated vs. non-deuterated esters to evaluate isotopic impacts on anti-inflammatory pathways .

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